molecular formula C8H7NS B173327 1-(Thiophen-2-yl)cyclopropanecarbonitrile CAS No. 162959-93-5

1-(Thiophen-2-yl)cyclopropanecarbonitrile

Cat. No.: B173327
CAS No.: 162959-93-5
M. Wt: 149.21 g/mol
InChI Key: MYGAGSPFIYMVTG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclopropanecarbonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a thiophene ring attached to a cyclopropane ring, which is further bonded to a carbonitrile group.

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile typically involves the cyclopropanation of thiophene derivatives followed by the introduction of a carbonitrile group. One common method includes the reaction of thiophene with a cyclopropane derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(Thiophen-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thiophen-2-yl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Thiophen-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-thiophen-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAGSPFIYMVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (19.1 g) in DMSO (200 mL) was added dropwise a solution of thiophen-2-ylacetonitrile (25 g) in DMSO (20 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred for 0.5 hr. To the obtained reaction mixture was added dropwise a solution of 1-bromo-2-chloroethane (25 mL) in DMSO (20 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred at room temperature for 3 days. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound as a pale-brown oil (29.2 g).
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 3
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 4
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 5
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 6
1-(Thiophen-2-yl)cyclopropanecarbonitrile

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